7-Iodo-4-methylisoindolinone
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Overview
Description
7-Iodo-4-methylisoindolinone is a chemical compound belonging to the class of isoindolinones, which are known for their diverse biological activities. This compound features an iodine atom at the 7th position and a methyl group at the 4th position on the isoindolinone ring. Isoindolinones are significant in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-4-methylisoindolinone typically involves the iodination of 4-methylisoindolinone. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 7th position of the isoindolinone ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methyl group may be oxidized to a carboxyl group, forming 7-iodo-4-carboxyisoindolinone.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding 4-methylisoindolinone.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 7-Iodo-4-carboxyisoindolinone.
Reduction: 4-Methylisoindolinone.
Substitution: Various substituted isoindolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Iodo-4-methylisoindolinone involves its interaction with specific molecular targets. The iodine atom can facilitate the compound’s binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets may vary depending on the specific biological context and the derivative of the compound being studied.
Comparison with Similar Compounds
4-Methylisoindolinone: Lacks the iodine atom, making it less reactive in certain substitution reactions.
7-Bromo-4-methylisoindolinone: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
7-Chloro-4-methylisoindolinone:
Uniqueness: 7-Iodo-4-methylisoindolinone is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions. The iodine atom’s size and electronegativity can enhance the compound’s ability to participate in various chemical reactions and potentially improve its efficacy as a bioactive molecule.
Properties
CAS No. |
913391-46-5 |
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Molecular Formula |
C9H8INO |
Molecular Weight |
273.07 g/mol |
IUPAC Name |
7-iodo-4-methyl-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H8INO/c1-5-2-3-7(10)8-6(5)4-11-9(8)12/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
VCMPBTAIQGTIAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CNC(=O)C2=C(C=C1)I |
Origin of Product |
United States |
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